Methyl 6-methyl-3-(methylamino)picolinate
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Overview
Description
“Methyl 6-methyl-3-(methylamino)picolinate” is a chemical compound with the empirical formula C9H12N2O2 . It is used in research and has a molecular weight of 180.20 .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 180.20 . Its solubility and other physicochemical properties couldn’t be found in the search results.Scientific Research Applications
Complex Formation and Characterization
Complex formation with metal cations, including copper, has been studied extensively. One research outlines the use of picolinate derivatives, including those similar to Methyl 6-methyl-3-(methylamino)picolinate, in forming complexes with metal cations. These complexes have potential applications in fields ranging from catalysis to material science due to their unique properties such as stability and reactivity (Anderegg, 1960).
MRI Contrast Agents
Picolinate-containing macrocyclic complexes have been investigated for their potential as MRI contrast agents. The study highlights the synthesis and characterization of Mn2+ complexes with picolinate ligands, demonstrating their high stability and favorable kinetics for MRI applications (Molnár et al., 2014).
Insulin-Enhancing Compounds
Research into V(IV)O2+ compounds formed with picolinate and quinolinate derivatives has shown potent insulin-enhancing effects. These compounds were studied for their complexation in aqueous solutions and solid-state, providing insights into their potential therapeutic applications (Lodyga-Chruscinska et al., 2011).
Fluorescent Anion Sensing
Bisquinolinium pyridine-2,6-dicarboxamide receptors have been shown to sense anions efficiently in water. This study showcases the application of such compounds in detecting anions due to their fluorescent quenching capabilities, which could be pivotal in environmental monitoring and biochemical assays (Dorazco‐González et al., 2014).
Organic Synthesis
In organic synthesis, picolinamide (a related structure) has been used as a directing group in the palladium-catalyzed intramolecular amination of C-H bonds. This methodology enables the efficient synthesis of complex molecules such as azetidines and pyrrolidines, underlining the importance of picolinate derivatives in advancing synthetic chemistry (He et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
methyl 6-methyl-3-(methylamino)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-5-7(10-2)8(11-6)9(12)13-3/h4-5,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRAUEZJFGPGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)NC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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